

physical and chemical properties of 2-[4-(Dibutylamino)-2-hydroxybenzoyl]benzoic acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	2-[4-(Dibutylamino)-2-hydroxybenzoyl]benzoic acid
Cat. No.:	B1301261

[Get Quote](#)

An In-depth Technical Guide to 2-[4-(Dibutylamino)-2-hydroxybenzoyl]benzoic acid

This technical guide provides a comprehensive overview of the physical and chemical properties of **2-[4-(Dibutylamino)-2-hydroxybenzoyl]benzoic acid**, tailored for researchers, scientists, and professionals in drug development. This document summarizes key data, outlines experimental methodologies, and presents a visual representation of its synthesis.

Core Chemical Information

IUPAC Name: **2-[4-(dibutylamino)-2-hydroxybenzoyl]benzoic acid**[\[1\]](#)

CAS Registry Number: 54574-82-2[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

Synonyms: 2-(4-(dibutylamino)-2-hydroxybenzoyl)benzoic acid, Benzoic acid, 2-[4-(dibutylamino)-2-hydroxybenzoyl]-, 4'-(Dibutylamino)-2'-hydroxybenzophenone-2-carboxylic acid[\[1\]](#)

Physical and Chemical Properties

The physical and chemical properties of **2-[4-(Dibutylamino)-2-hydroxybenzoyl]benzoic acid** are summarized in the table below. These properties are crucial for understanding the compound's behavior in various experimental and industrial settings.

Property	Value	Source(s)
Molecular Formula	C ₂₂ H ₂₇ NO ₄	[1][4][6]
Molecular Weight	369.45 g/mol	[2][3][4][5][6]
Appearance	Solid	[2][5]
Melting Point	190-193 °C	[2][4][5]
Boiling Point (Predicted)	570.2±45.0 °C	
Density (Predicted)	1.170±0.06 g/cm ³	
pKa (Predicted)	3.28±0.36	
Solubility	Soluble in various organic solvents. A detailed study has been conducted on its solubility in 12 pure solvents, including n-propanol (highest solubility) and n-heptane (lowest solubility).	

Spectroscopic Data

Spectroscopic data is essential for the structural elucidation and purity assessment of a compound. The following spectroscopic information is available for **2-[4-(Dibutylamino)-2-hydroxybenzoyl]benzoic acid**:

- ¹H NMR and ¹³C NMR: Spectral data are available from Sigma-Aldrich Co. LLC.[1]
- ATR-IR Spectra: Available from Sigma-Aldrich Co. LLC.[1]
- UV-Vis Spectra: While a specific spectrum for this compound is not readily available, analysis of structurally similar compounds, such as 2,4-dihydroxybenzoic acid which exhibits absorption maxima at 208 nm, 258 nm, and 296 nm, can provide an indication of expected absorbance regions.[7]

Experimental Protocols

The following sections detail the generalized experimental protocols for determining the key physical properties of **2-[4-(Dibutylamino)-2-hydroxybenzoyl]benzoic acid**.

Melting Point Determination (Capillary Method)

The melting point of a solid organic compound is a key indicator of its purity. A sharp melting range typically signifies a pure compound.

Apparatus:

- Melting point apparatus (e.g., Mel-Temp or Thiele tube)
- Capillary tubes (sealed at one end)
- Thermometer
- Mortar and pestle

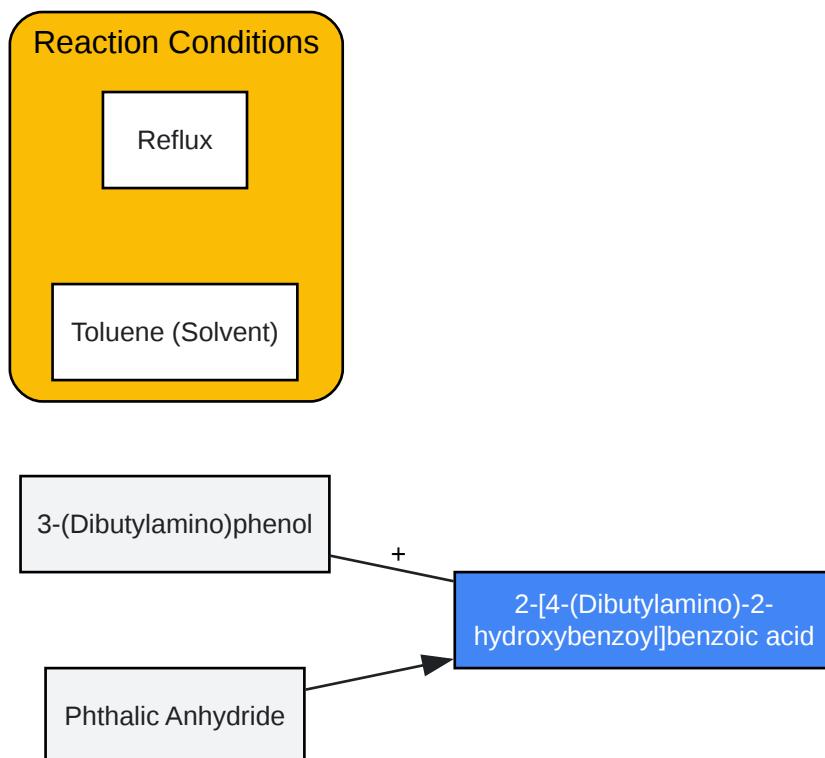
Procedure:

- A small amount of the crystalline **2-[4-(Dibutylamino)-2-hydroxybenzoyl]benzoic acid** is finely ground using a mortar and pestle.
- The open end of a capillary tube is tapped into the powdered sample to pack a small amount (2-3 mm in height) of the compound into the sealed end.
- The capillary tube is placed in the heating block of the melting point apparatus, adjacent to the thermometer bulb.
- The sample is heated at a steady and slow rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.
- The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.
- The temperature at which the entire solid has transitioned to a liquid is recorded as the end of the melting range.^{[8][9]}

Solubility Determination

This protocol provides a qualitative assessment of the solubility of the compound in various solvents.

Apparatus:


- Test tubes
- Vortex mixer or stirring rods
- Spatula
- Graduated cylinders or pipettes

Procedure:

- A small, accurately weighed amount of **2-[4-(Dibutylamino)-2-hydroxybenzoyl]benzoic acid** (e.g., 10 mg) is placed into a test tube.
- A specific volume of the chosen solvent (e.g., 1 mL) is added to the test tube.
- The mixture is agitated vigorously using a vortex mixer or by stirring with a glass rod for a set period (e.g., 1-2 minutes) at a controlled temperature.
- The mixture is visually inspected to determine if the solid has completely dissolved. The compound is classified as soluble, partially soluble, or insoluble.
- This procedure is repeated with a range of different solvents to establish a solubility profile.
[\[10\]](#)[\[11\]](#)

Synthesis Pathway

2-[4-(Dibutylamino)-2-hydroxybenzoyl]benzoic acid is typically synthesized via the acylation of a substituted aminophenol with phthalic anhydride. The following diagram illustrates this common synthetic route.

[Click to download full resolution via product page](#)

Synthesis of the target compound.

This reaction involves the nucleophilic attack of the aminophenol on the carbonyl carbon of phthalic anhydride, followed by ring-opening to form the final benzoic acid derivative. The reaction is typically carried out in a suitable solvent such as toluene under reflux conditions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-[4-(Dibutylamino)-2-hydroxybenzoyl]benzoic acid | C₂₂H₂₇NO₄ | CID 1910825 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-二丁氨基酮酸 99% | Sigma-Aldrich [sigmaaldrich.com]

- 3. scbt.com [scbt.com]
- 4. 54574-82-2 CAS MSDS (2-[4-(Dibutylamino)-2-hydroxybenzoyl]benzoic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. 4-二丁氨基酮酸 99% | Sigma-Aldrich [sigmaaldrich.com]
- 6. GSRS [gsrs.ncats.nih.gov]
- 7. UV-Vis Spectrum of 2,4-dihydroxybenzoic Acid | SIELC Technologies [sielc.com]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. byjus.com [byjus.com]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 11. chem.ws [chem.ws]
- To cite this document: BenchChem. [physical and chemical properties of 2-[4-(Dibutylamino)-2-hydroxybenzoyl]benzoic acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1301261#physical-and-chemical-properties-of-2-4-dibutylamino-2-hydroxybenzoyl-benzoic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com